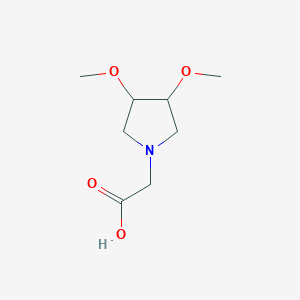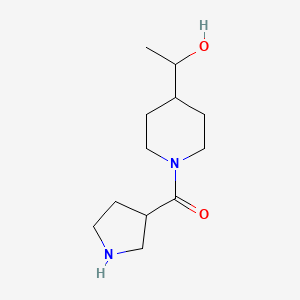
2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid
説明
“2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid” is a chemical compound . It is related to the pyrrolidine class of compounds, which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecular structure of “2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid” is characterized by a five-membered pyrrolidine ring . The pyrrolidine ring is one of the nitrogen heterocycles and is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .科学的研究の応用
Synthesis and Characterization
Construction of Cyclic γ-Aminobutyric Acid Analogues : A study by Petz et al. (2019) discusses the synthesis of new 2-(pyrrolidine-3-yl)acetic acid derivatives as cyclic γ-aminobutyric acid analogues. This involves a key step of intermolecular [2+2]-photocycloaddition.
Catalytic Applications in Organic Synthesis : In a study by Xie et al. (2014), complexes involving a similar structural motif are used as catalysts for the ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes in water.
Molecular and Crystal Studies
- Crystal Structure Analysis : The study of the crystal structure of related compounds is a common application, as seen in the work by Cho et al. (2014) and Park et al. (2016). These studies help in understanding the molecular geometry and potential applications of such compounds.
Quantum Chemical Investigations
- Quantum Chemical Calculations : Bouklah et al. (2012) conducted DFT and quantum-chemical calculations on various pyrrolidinones, which can give insights into the electronic properties and potential applications of 2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid.
Synthesis of Biologically Active Molecules
- Synthesis of Sphingosine-1-Phosphate (S1P) Receptor Agonists : A study by Yan et al. (2006) shows the synthesis of 2-aryl(pyrrolidin-4-yl)acetic acids, which are potent agonists of S1P receptors. This indicates potential pharmacological applications.
将来の方向性
The future directions for the study and application of “2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid” and related compounds could involve further exploration of their biological activities and potential uses in the treatment of various diseases . Additionally, more research could be conducted to better understand their synthesis, chemical reactions, and safety profiles.
特性
IUPAC Name |
2-(3,4-dimethoxypyrrolidin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-12-6-3-9(5-8(10)11)4-7(6)13-2/h6-7H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPRNIRUOWIUOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxypyrrolidin-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474453.png)
![(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474454.png)
![(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474457.png)
![3-{[(1R,2R)-2-hydroxycyclopentyl]sulfanyl}propane-1,2-diol](/img/structure/B1474459.png)


![Methyl 2-[4-(2-hydroxyethoxy)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B1474463.png)






